

Spectroscopic Profile of 2-Hydroxy-3-(trifluoromethoxy)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Hydroxy-3-(trifluoromethoxy)benzoic acid
Cat. No.:	B1314941

[Get Quote](#)

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic properties of **2-Hydroxy-3-(trifluoromethoxy)benzoic acid**, a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of public experimental data, this report combines predicted spectroscopic information from validated computational models with established experimental protocols for analogous compounds.

Chemical Structure and Properties

Chemical Name: **2-Hydroxy-3-(trifluoromethoxy)benzoic acid** CAS Number: 773873-50-0

Molecular Formula: C₈H₅F₃O₄ Molecular Weight: 222.12 g/mol

The structure of **2-Hydroxy-3-(trifluoromethoxy)benzoic acid**, characterized by a benzoic acid core with hydroxyl and trifluoromethoxy substituents at the 2 and 3 positions respectively, suggests a unique electronic and conformational profile that influences its spectroscopic behavior.

Predicted Spectroscopic Data

In the absence of publicly available experimental spectra, the following data has been generated using advanced computational prediction tools. These predictions offer valuable insights into the expected spectroscopic features of the molecule.

Predicted ^1H NMR Data

The proton Nuclear Magnetic Resonance (^1H NMR) spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups.

Predicted Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~11.0 - 13.0	Singlet (broad)	1H	Carboxylic acid (-COOH)
~9.0 - 10.0	Singlet (broad)	1H	Phenolic hydroxyl (-OH)
~7.6 - 7.8	Doublet	1H	Aromatic C-H
~7.3 - 7.5	Doublet	1H	Aromatic C-H
~7.0 - 7.2	Triplet	1H	Aromatic C-H

Note: Predicted chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The broadness of the -COOH and -OH signals is due to hydrogen bonding and chemical exchange.

Predicted ^{13}C NMR Data

The carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectrum provides information on the carbon framework of the molecule.

Predicted Chemical Shift (ppm)	Assignment
~170 - 175	Carboxylic acid (-COOH)
~150 - 155	Aromatic C-OH
~140 - 145	Aromatic C-OCF ₃
~120.4 (q, J _{C-F} ≈ 257 Hz)	Trifluoromethoxy (-OCF ₃)
~115 - 130	Aromatic C-H
~110 - 120	Aromatic C-COOH

Note: The chemical shift of the trifluoromethoxy carbon is expected to appear as a quartet due to coupling with the three fluorine atoms.

Predicted Infrared (IR) Spectroscopy Data

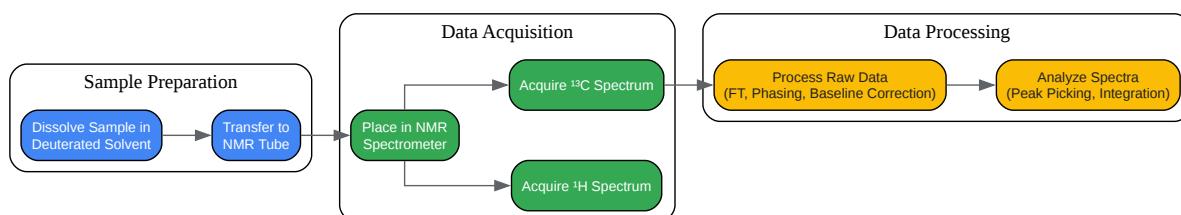
The infrared spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Predicted Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
2500-3300	Broad	O-H stretch (Carboxylic acid)
3200-3600	Broad	O-H stretch (Phenol)
1680-1710	Strong	C=O stretch (Carboxylic acid)
1550-1620	Medium	C=C stretch (Aromatic)
1250-1350	Strong	C-O stretch (Carboxylic acid & Phenol)
1150-1210	Strong	C-F stretch (Trifluoromethoxy)

Predicted Mass Spectrometry Data

The mass spectrum (Electron Ionization, EI) is predicted to show a molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity (%)	Assignment
222	Moderate	[M] ⁺ (Molecular Ion)
205	High	[M - OH] ⁺
177	High	[M - COOH] ⁺
153	Moderate	[M - OCF ₃] ⁺


Standard Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. These methods are standard in organic chemistry and are applicable to the analysis of **2-Hydroxy-3-(trifluoromethoxy)benzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (5-10 mg) would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, ~0.7 mL) in an NMR tube. ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field spectrometer. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

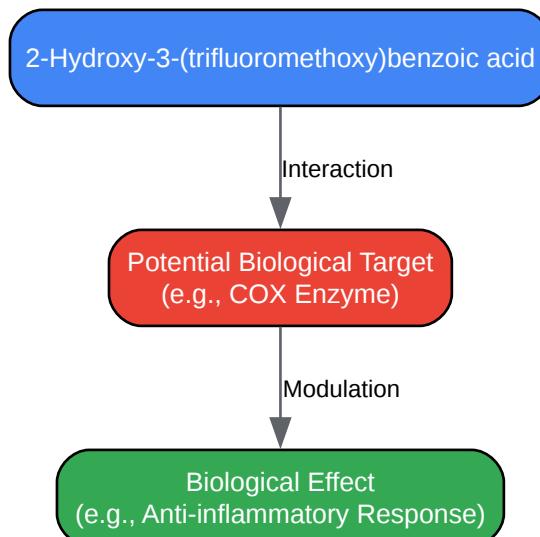
Experimental Workflow for NMR Spectroscopy

[Click to download full resolution via product page](#)

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm^{-1} .


Mass Spectrometry (MS)

Mass spectra would be acquired on a mass spectrometer, typically using Electron Ionization (EI) for fragmentation analysis. The sample would be introduced into the ion source, and the resulting ions are separated by their mass-to-charge ratio (m/z).

Signaling Pathways and Logical Relationships

Currently, there is no published information regarding the specific signaling pathways in which **2-Hydroxy-3-(trifluoromethoxy)benzoic acid** may be involved. As a substituted benzoic acid, it could potentially interact with pathways related to cyclooxygenase (COX) enzymes or other targets of non-steroidal anti-inflammatory drugs (NSAIDs), but this remains speculative without experimental evidence.

Hypothetical Target Interaction

[Click to download full resolution via product page](#)

Caption: Hypothetical interaction with a biological target.

Disclaimer

The spectroscopic data presented in this document are predicted and should be used for informational purposes only. Experimental verification is required for definitive structural elucidation and characterization. The experimental protocols provided are general and may require optimization for this specific compound.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxy-3-(trifluoromethoxy)benzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1314941#spectroscopic-data-for-2-hydroxy-3-trifluoromethoxy-benzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com